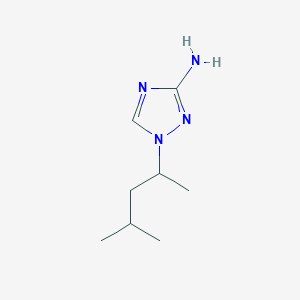
1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 4-methylpentan-2-ylamine with 1,2,4-triazole under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and other diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylpentan-2-yl)-1H-1,2,3-triazole: Similar in structure but with a different arrangement of nitrogen atoms.
1-(4-Methylpentan-2-yl)-1H-1,2,4-triazole-5-amine: Another triazole derivative with potential biological activities.
Uniqueness
1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which can confer distinct chemical and biological properties
Biological Activity
1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine, also known by its CAS number 1862974-49-9, is a compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The triazole moiety is known for its diverse range of biological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound based on recent research findings.
- Molecular Formula : C₈H₁₆N₄
- Molecular Weight : 168.24 g/mol
- CAS Number : 1862974-49-9
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. A study highlighted the effectiveness of various triazole compounds against cancer cell lines, showcasing their ability to inhibit tumor growth and induce apoptosis. The structure of this compound suggests it may possess similar properties due to the presence of the triazole ring which is known to interact with biological targets effectively .
Anti-inflammatory Effects
Compounds containing the 1,2,4-triazole moiety have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may also have potential in treating inflammatory conditions .
Antimicrobial Properties
The antimicrobial activity of triazole derivatives has been well documented. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi. The specific activity of this compound against different microbial strains remains to be fully elucidated but is anticipated based on structural similarities to other active triazole derivatives .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
In a study evaluating the anticancer potential of various triazole derivatives including those similar to this compound, compounds demonstrated significant cytotoxicity against human cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways and inhibition of key signaling pathways involved in cell proliferation .
Case Study: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of triazole derivatives showed that these compounds could significantly reduce inflammation markers in macrophages activated by lipopolysaccharide (LPS). The findings suggest that this compound may similarly modulate inflammatory responses through similar mechanisms .
Properties
Molecular Formula |
C8H16N4 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-(4-methylpentan-2-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H16N4/c1-6(2)4-7(3)12-5-10-8(9)11-12/h5-7H,4H2,1-3H3,(H2,9,11) |
InChI Key |
LXBRWNQJCZMMLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)N1C=NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















